![molecular formula C22H24N4O6 B329838 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE](/img/structure/B329838.png)
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE is a complex organic compound characterized by the presence of nitro groups, benzoyl groups, and a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE typically involves multiple steps:
Nitration of 3-methylbenzoic acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Formation of 4-nitro-3-methylbenzoyl chloride: The nitrated product is then converted to the corresponding acyl chloride using thionyl chloride.
Amidation with cyclohexylamine: The acyl chloride is reacted with cyclohexylamine to form the amide bond, resulting in 4-nitro-N-(4-aminocyclohexyl)-3-methylbenzamide.
Further nitration: The intermediate is subjected to another nitration step to introduce the second nitro group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide in water.
Major Products
Reduction: 4-amino-N-[4-({4-amino-3-methylbenzoyl}amino)cyclohexyl]-3-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-3-methylbenzoic acid and 4-nitro-3-methylbenzamide.
科学研究应用
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its structural complexity, it can be used in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, while the amide bond provides structural stability and specificity in binding interactions.
相似化合物的比较
Similar Compounds
4-nitro-N-methylaniline: Similar in structure but lacks the cyclohexyl ring and additional nitro group.
2,4-dinitro-N-methylaniline: Contains two nitro groups but differs in the position and absence of the cyclohexyl ring.
4-nitroaniline: A simpler compound with a single nitro group and no additional substituents.
Uniqueness
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE is unique due to its combination of multiple functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific research applications.
属性
分子式 |
C22H24N4O6 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
3-methyl-N-[4-[(3-methyl-4-nitrobenzoyl)amino]cyclohexyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H24N4O6/c1-13-11-15(3-9-19(13)25(29)30)21(27)23-17-5-7-18(8-6-17)24-22(28)16-4-10-20(26(31)32)14(2)12-16/h3-4,9-12,17-18H,5-8H2,1-2H3,(H,23,27)(H,24,28) |
InChI 键 |
VRBKBGUMHYJWBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329756.png)
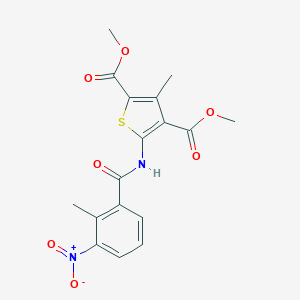
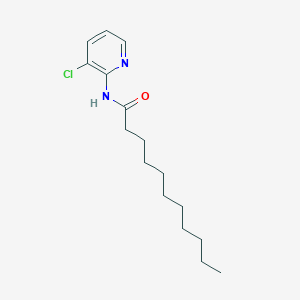
![isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329765.png)
![Propyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B329766.png)
![2-nitro-N-(4-{[4-({2-nitrobenzoyl}amino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B329767.png)

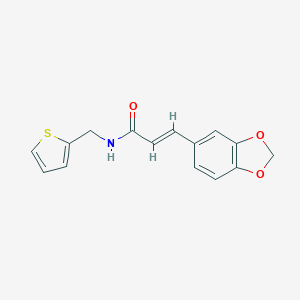
![3-(4-methoxyphenyl)-N-(4-{[3-(4-methoxyphenyl)acryloyl]amino}butyl)acrylamide](/img/structure/B329772.png)
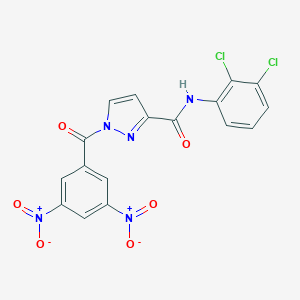
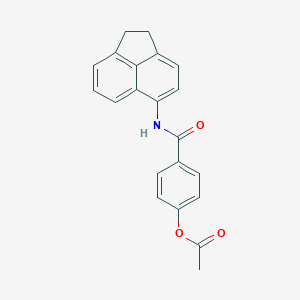

![3-cyclohexyl-N-(3-{[(3-cyclohexylpropanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)propanamide](/img/structure/B329777.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B329778.png)
